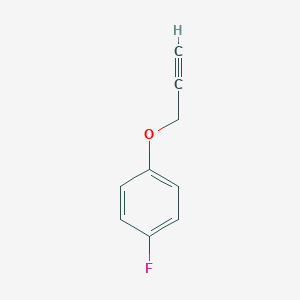

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRJLSPSYFYNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561164 | |

| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-26-1 | |

| Record name | 1-Fluoro-4-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

This guide provides a comprehensive and technically detailed protocol for the synthesis of 1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a valuable building block in medicinal chemistry and drug development. The presence of a terminal alkyne group allows for its use in "click chemistry" reactions, while the fluorinated phenyl ring can enhance pharmacokinetic properties of target molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale behind the experimental choices.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from its bifunctional nature:

-

Terminal Alkyne: The propargyl group provides a reactive handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry." This allows for the efficient and specific conjugation to azide-modified molecules, such as proteins, peptides, or other small molecules.

-

Fluorinated Aromatic Ring: The fluorine atom on the phenyl ring can significantly alter the physicochemical properties of a parent molecule. It can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability.

The combination of these features makes this compound a valuable tool for creating novel therapeutics, probes for chemical biology, and advanced materials.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The overall transformation is the reaction between 4-fluorophenol and propargyl bromide in the presence of a base.

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The base deprotonates the acidic hydroxyl group of 4-fluorophenol to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide and displacing the bromide leaving group to form the desired ether product.

An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: A Bifunctional Tool for Modern Drug Discovery

Introduction: Bridging Medicinal Chemistry and Bioconjugation

In the landscape of modern drug discovery and chemical biology, molecules that serve multiple strategic purposes are of paramount importance. 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, also known as 4-Fluorophenyl propargyl ether, emerges as a quintessential example of such a bifunctional scaffold. This compound elegantly marries two of the most powerful concepts in contemporary medicinal chemistry: the metabolic and binding advantages conferred by aromatic fluorination and the robust, versatile reactivity of a terminal alkyne for "click" chemistry.

The fluorinated phenyl ring is a well-established motif for enhancing the drug-like properties of a molecule, including metabolic stability, target affinity, and membrane permeability.[1][2][3] Simultaneously, the propargyl group provides a terminal alkyne handle, ready to participate in highly efficient and specific ligation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][]

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its chemical properties, provide a validated synthesis protocol, explore its dual-modality reactivity, and detail the analytical methods required to ensure its identity and purity, thereby providing a complete framework for its application in advanced research.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇FO | [6][7] |

| Molecular Weight | 150.15 g/mol | [6][7] |

| CAS Number | 124700-26-1 | [7] |

| Appearance | Solid | [6][8] |

| IUPAC Name | This compound | [8] |

| SMILES String | FC1=CC=C(C=C1)OCC#C | [6][7] |

| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | [6][8] |

| Calculated LogP | 1.8377 | [7] |

| Topological Polar Surface Area | 9.23 Ų | [7] |

| Hydrogen Bond Acceptors | 1 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a classic Sₙ2 reaction.[9] The causality of this choice is clear: it involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide, which is a high-yielding and well-understood transformation.[10][11]

The process begins with the deprotonation of 4-fluorophenol using a mild base to form the more nucleophilic 4-fluorophenoxide. This anion then attacks the primary carbon of propargyl bromide in a concerted Sₙ2 displacement of the bromide leaving group. Primary halides are ideal for this reaction as they minimize the competing E2 elimination side reaction.[11][12]

Detailed Experimental Protocol: Williamson Ether Synthesis

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorophenol. The use of a polar aprotic solvent like DMF accelerates Sₙ2 reactions.[10]

-

Reaction Initiation: Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

-

Alkylating Agent Addition: Slowly add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) to the reaction mixture via syringe. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-fluorophenol starting material. The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[13]

The Fluorinated Ring: Enhancing Pharmacological Properties

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. [14][15]The 4-fluorophenyl group in this molecule imparts several potential advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the aromatic ring can block sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's in vivo half-life. [1][2][16]* Modulated Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity. [17][18]This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs. [2][16]* Improved Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and creating favorable dipole-dipole or hydrogen bonding interactions with target proteins, which can lead to increased potency and selectivity. [1][17][18]

Analytical Validation: A Self-Validating System

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a robust, self-validating system. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be reliably predicted based on its structure.

-

¹H NMR Spectroscopy:

-

Acetylenic Proton (-C≡C-H): A characteristic triplet (due to long-range coupling with the CH₂ group) is expected around δ 2.5 ppm.

-

Methylene Protons (-O-CH₂-): A doublet is expected around δ 4.7 ppm.

-

Aromatic Protons: The 1,4-disubstituted pattern on the fluorinated ring will result in two distinct multiplets, appearing as apparent triplets or doublet of doublets, between δ 6.9-7.1 ppm, integrating to 4 protons total. [19][20]

-

-

¹³C NMR Spectroscopy:

-

Alkynyl Carbons: Two signals are expected, one around δ 75 ppm (-C≡CH) and another around δ 78 ppm (-C≡CH).

-

Methylene Carbon: A signal for the -O-CH₂- carbon is expected around δ 56 ppm.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J_CF ≈ 240-250 Hz).

-

-

Infrared (IR) Spectroscopy:

-

≡C-H Stretch: A sharp, strong absorption band around 3300-3250 cm⁻¹.

-

C≡C Stretch: A sharp, weak-to-medium absorption band around 2150-2100 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): A strong absorption band in the 1250-1200 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1200-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ corresponding to the calculated molecular weight of 150.15.

-

Safety and Handling

According to supplier safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). [6]

-

GHS Hazard Classification: GHS06 (Skull and crossbones). [6]* Signal Word: Danger. [6]* Hazard Statement: H301: Toxic if swallowed. [6]* Handling Precautions: Standard laboratory safety practices for handling toxic solids should be employed. This includes working in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert nitrogen atmosphere is recommended. [7]

Conclusion

This compound is a strategically designed chemical building block of significant value to the fields of medicinal chemistry, drug discovery, and chemical biology. Its bifunctional nature allows researchers to leverage the well-documented pharmacological benefits of aromatic fluorination while simultaneously providing a reliable chemical handle for bioconjugation and molecular assembly via click chemistry. The straightforward synthesis and clear analytical profile make it an accessible and powerful tool for constructing complex molecular architectures with enhanced drug-like properties. As the demand for targeted therapeutics and sophisticated bioconjugates grows, the utility of such versatile scaffolds will undoubtedly continue to expand.

References

-

Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

(n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Retrieved January 12, 2026, from [Link]

-

(n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Gupta, P. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved January 12, 2026, from [Link]

-

Domingo, L. R., et al. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Hein, C. D., et al. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved January 12, 2026, from [Link]

-

(n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene. PubChem. Retrieved January 12, 2026, from [Link]

-

(n.d.). 1H and 13C NMR Spectra of New Compounds. The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Ramirez, N. P., & Waser, J. (2023). State of the art for the synthesis of fluorinated propargylic ethers and anilines and our approach. ResearchGate. Retrieved January 12, 2026, from [Link]

-

(n.d.). Williamson Ether Synthesis. Cambridge University Press. Retrieved January 12, 2026, from [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

(n.d.). Williamson ether synthesis. Wikipedia. Retrieved January 12, 2026, from [Link]

-

Kirk, K. L. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 12, 2026, from [Link]

-

(2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved January 12, 2026, from [Link]

-

(n.d.). The Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

(n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Vershilova, S. V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. Retrieved January 12, 2026, from [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Benzene, 1-fluoro-4-(2-propyn-1-yloxy)- | CymitQuimica [cymitquimica.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 19. researchgate.net [researchgate.net]

- 20. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene (CAS No. 124700-26-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene, a versatile bifunctional molecule of significant interest in contemporary chemical research and development. The strategic incorporation of a fluorine atom and a terminal alkyne moiety within a stable benzene scaffold imparts unique reactivity and properties, positioning it as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, explores its key applications with a focus on 'click' chemistry and the synthesis of bioactive molecules, and outlines essential safety and handling procedures. The insights provided herein are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a synthetic organic compound characterized by a fluorinated aromatic ring ether-linked to a propargyl group. The confluence of these two functional groups in a single molecule is the cornerstone of its utility.

-

The Fluorine Advantage: The presence of a fluorine atom on the benzene ring significantly modulates the molecule's electronic properties. Fluorine's high electronegativity can influence the acidity of neighboring protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinities in biological systems. This makes fluorinated compounds highly sought after in drug discovery and agrochemical development.[1]

-

The Power of the Alkyne: The terminal alkyne, or propargyl group, is a gateway to a vast array of chemical transformations. Most notably, it is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, selectivity, and biocompatibility have made it a ubiquitous tool for molecular assembly.[2]

This guide will delve into the practical aspects of working with this compound, providing the necessary technical details for its synthesis, characterization, and application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its successful application. The following tables summarize the key physical and computational data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 124700-26-1 | [3] |

| Molecular Formula | C₉H₇FO | [3] |

| Molecular Weight | 150.15 g/mol | [3] |

| Appearance | Solid or Oil | [4] |

| Purity | ≥95% (commercially available) | [3] |

| Storage | 4°C, stored under nitrogen | [3] |

Table 2: Computed Chemical Descriptors

| Descriptor | Value | Source |

| SMILES | C(#C)COC1=CC=C(F)C=C1 | [3] |

| InChI | 1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 | |

| InChIKey | KVRJLSPSYFYNAA-UHFFFAOYSA-N | |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |

| logP (octanol-water partition coefficient) | 1.8377 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are not readily found in peer-reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds. Researchers should always confirm the identity and purity of their material using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propargyl group, and the acetylenic proton. The aromatic signals will likely appear as multiplets in the range of 6.8-7.2 ppm, with coupling to the fluorine atom influencing their splitting pattern. The methylene protons (-O-CH₂-) should appear as a doublet around 4.7 ppm, coupled to the acetylenic proton. The acetylenic proton (-C≡CH) is expected to be a triplet at approximately 2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons will resonate in the 115-160 ppm region, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant. The carbons of the propargyl group are expected at approximately 56 ppm (-O-CH₂-), 76 ppm (-C≡CH), and 78 ppm (-C≡CH).

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A band in the region of 2100-2150 cm⁻¹ is indicative of the C≡C triple bond stretch. The C-O-C ether linkage will show strong stretching vibrations in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching within the aromatic ring will appear around 1500-1600 cm⁻¹. The C-F stretch will be visible as a strong band in the 1100-1200 cm⁻¹ range.

Synthesis and Handling

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

Reaction Scheme:

Figure 1: General workflow for the Williamson ether synthesis of the target compound.

Step-by-Step Methodology: [5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (2.0-4.0 equivalents), and a suitable solvent such as acetone or DMF.

-

Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2-2.7 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C) and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in distilled water and extract the aqueous layer with a suitable organic solvent, such as methylene chloride or ethyl acetate (2-3 times).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Base: Anhydrous potassium carbonate is a commonly used base that is strong enough to deprotonate the phenol but mild enough to avoid side reactions.

-

Solvent: Acetone is a good choice of solvent as it is polar aprotic, effectively dissolves the reactants, and has a relatively low boiling point, making it easy to remove.

-

Excess Reagents: Using a slight excess of propargyl bromide and a larger excess of the base ensures the complete consumption of the starting phenol.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Propargyl ethers, as a class of compounds, may form explosive peroxides upon storage, especially in the presence of air and light.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

Handling:

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store at 4°C under an inert atmosphere (e.g., nitrogen) to minimize degradation and peroxide formation.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Applications in Research and Development

The unique combination of a fluorinated aromatic ring and a terminal alkyne makes this compound a highly valuable building block in several areas of chemical science.

Click Chemistry and Bioconjugation

The terminal alkyne functionality of this compound makes it an ideal partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between the fluorinated benzene moiety and an azide-containing molecule.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Figure 2: A simplified workflow for a typical CuAAC reaction utilizing the target compound.

This powerful ligation chemistry enables its use in:

-

Bioconjugation: Attaching the fluorinated phenyl group to biomolecules such as peptides, proteins, and nucleic acids for various applications, including diagnostics and therapeutic delivery.

-

Materials Science: Synthesizing functionalized polymers and materials with tailored properties, where the fluorine can impart desirable characteristics like hydrophobicity and thermal stability.[6][7]

-

Drug Discovery: Assembling complex molecular architectures for the creation of new drug candidates. The resulting triazole ring is often considered a bioisostere of an amide bond but with improved stability.[8]

Intermediate in the Synthesis of Bioactive Molecules

Beyond click chemistry, this compound serves as a versatile intermediate in multi-step organic syntheses. The fluorine atom can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and membrane permeability.[7] The alkyne group can be further elaborated through various reactions, including Sonogashira coupling, to introduce additional molecular complexity.[9]

Potential in PET Imaging

While not yet demonstrated specifically for this compound, fluorinated precursors are of high interest in the development of Positron Emission Tomography (PET) imaging agents. The introduction of a radioactive ¹⁸F isotope would allow for the synthesis of radiotracers for in vivo imaging, a critical tool in both preclinical research and clinical diagnostics. The propargyl group provides a convenient handle for attaching the fluorinated moiety to targeting vectors.

Conclusion

This compound is a strategically designed chemical entity that offers researchers a powerful tool for molecular innovation. Its dual functionality, combining the unique properties of organofluorine compounds with the versatile reactivity of a terminal alkyne, makes it a valuable asset in a wide range of applications, from the synthesis of novel therapeutics to the development of advanced materials. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an exploration of its key applications, with the aim of facilitating its effective use in the scientific community. As the demand for sophisticated molecular building blocks continues to grow, the importance of compounds like this compound is set to increase, paving the way for new discoveries and advancements in chemical science.

References

- EvitaChem. (n.d.). Buy 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene (EVT-13297646).

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate.

- ChemScene. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Smolecule. (n.d.). 1-fluoro-2-(prop-2-en-1-yloxy)benzene.

- Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.

- PubChem. (n.d.). 1-Fluoro-4-(prop-2-en-1-yloxy)benzene.

- CymitQuimica. (n.d.). Benzene, 1-fluoro-4-(2-propyn-1-yloxy)-.

- CymitQuimica. (n.d.). CAS 124700-26-1: Benzene, 1-fluoro-4-(2-propynyloxy)-.

- PLOS One. (2016). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- ChemicalBook. (2025). 1-fluoro-4-(prop-2-en-1-yloxy)benzene | 13990-72-2.

- PubChem. (n.d.). (E)-1-Fluoro-4-(prop-1-en-1-yl)benzene.

- National Institute of Standards and Technology. (n.d.). Benzene, fluoro-.

- Ningbo Inno Pharmchem Co.,Ltd. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.

- Organic Syntheses Procedure. (n.d.). Fluorobenzene.

- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- IOSRPHR. (n.d.). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication.

- PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- NIH. (n.d.). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation.

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum.

- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methyl-.

- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-nitro-.

- Azide-Alkyne Cycloadditions in a Vortex Fluidic Device: Enhanced “On Water” Effects and C

- PubMed. (2017). Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angew Chem Int Ed Engl, 56(1), 346-349.

- ResearchGate. (n.d.). Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Request PDF.

- SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol., 3, 153-162.

- ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- European Patent Office. (1986).

- PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CAS 124700-26-1: Benzene, 1-fluoro-4-(2-propynyloxy)- [cymitquimica.com]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. Buy 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene (EVT-13297646) [evitachem.com]

- 7. Buy 1-fluoro-2-(prop-2-en-1-yloxy)benzene | 57264-49-0 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. We will delve into the core attributes of this molecule, providing not just data, but the scientific rationale behind its utility as a versatile building block in modern chemical research.

Core Molecular Attributes and Physicochemical Data

This compound is a bifunctional organic compound featuring a fluorinated aromatic ring and a terminal alkyne. This unique combination of moieties makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.

The fundamental properties of the molecule are summarized below. The molecular formula is C₉H₇FO, and it has a molecular weight of 150.15 g/mol .[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [2] |

| Molecular Weight | 150.15 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 124700-26-1 | [2] |

| SMILES String | FC1=CC=C(C=C1)OCC#C | [1] |

| InChI Key | KVRJLSPSYFYNAA-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Mechanistic Rationale: The choice of 4-fluorophenol as the starting material is logical due to its commercial availability. Its phenolic proton is sufficiently acidic (pKa ≈ 9.9) to be readily removed by a moderately strong base like potassium carbonate (K₂CO₃). Acetone or DMF are chosen as solvents because they are polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the phenoxide anion. Propargyl bromide is an excellent electrophile due to the reactive C-Br bond. The reaction proceeds via a backside attack of the 4-fluorophenoxide on the methylene carbon of propargyl bromide, displacing the bromide ion.

Experimental Workflow

Caption: Williamson ether synthesis workflow for this compound.

Detailed Step-by-Step Methodology:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (15 mL per gram of 4-fluorophenol).

-

Activation: Stir the suspension vigorously at room temperature for 20 minutes to facilitate the formation of the potassium 4-fluorophenoxide salt.

-

Addition: Add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise to the stirring suspension over 15 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-fluorophenol spot is consumed.

-

Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

| Data Type | Expected Features |

| ¹H NMR | - Aromatic Protons: Two sets of doublets of doublets (or multiplets) between δ 6.9-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring with fluorine coupling. - Methylene Protons (-O-CH₂-): A doublet around δ 4.7 ppm, coupled to the acetylenic proton. - Acetylenic Proton (-C≡C-H): A triplet around δ 2.5 ppm, coupled to the methylene protons. |

| ¹³C NMR | - Aromatic Carbons: Signals between δ 115-160 ppm. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet. The carbon attached to the oxygen (C-O) will be around δ 155 ppm. - Alkynyl Carbons: Two signals around δ 75-80 ppm. - Methylene Carbon (-O-CH₂-): A signal around δ 56 ppm. |

| IR Spectroscopy | - C≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C-F Stretch: A strong absorption peak in the range of 1250-1150 cm⁻¹. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - C-O-C Stretch (Aryl Ether): Strong absorptions around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). |

Strategic Applications in Research and Drug Development

The value of this compound lies in the strategic combination of its two key functional groups: the fluorophenyl moiety and the terminal alkyne.

The Role of the Fluorophenyl Group

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4][5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom on the aromatic ring can block sites of potential hydroxylation, thereby increasing the metabolic half-life of a drug.

-

Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[4] This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins and increasing binding affinity and potency.[6]

The Utility of the Terminal Alkyne

The propargyl group provides a reactive handle for a variety of chemical transformations, most notably "click chemistry."[2]

-

Click Chemistry: The terminal alkyne is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction allows for the covalent ligation of the molecule to another molecule bearing an azide group, forming a stable triazole linkage. This is widely used in bioconjugation, lead optimization, and the synthesis of complex molecules.

Caption: Strategic application of the title compound in drug discovery and materials science via click chemistry.

Safety and Handling

According to its Safety Data Sheet, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] The GHS pictogram is the skull and crossbones (GHS06), and the signal word is "Danger".[1]

-

Hazard Codes: H301 (Toxic if swallowed).

-

Precautionary Codes: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor).

-

Handling: Standard laboratory safety practices should be strictly followed. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its fluorinated phenyl ring offers a proven method for enhancing the drug-like properties of a lead compound, while its terminal alkyne provides a versatile connection point for constructing complex molecular architectures via highly reliable click chemistry. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their discovery and development programs.

References

-

1-Fluoro-4-(prop-2-en-1-yloxy)benzene . PubChem. [Link]

-

This compound . PubChemLite. [Link]

-

Supporting Information for Pd-Catalyzed Oxidative Annulation of Hydrazines with Internal Alkynes . The Royal Society of Chemistry. [Link]

-

The Impact of 1-Fluoro-4-(trifluoromethoxy)benzene in Pharmaceutical R&D . LinkedIn. [Link]

-

Fluorobenzene . Organic Syntheses Procedure. [Link]

-

1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene . PubChemLite. [Link]

-

1-fluoro-4-prop-1-en-2-ylbenzene . Stenutz. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development . ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies . The Pharma Innovation Journal. [Link]

-

Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]

-

meta-Fluorotoluene Synthesis . YouTube. [Link]

- Fluorinated benzene manufacturing process.

Sources

An In-depth Technical Guide to 4-Fluorophenyl Propargyl Ether: Properties, Synthesis, and Applications

Abstract

4-Fluorophenyl propargyl ether is a versatile bifunctional molecule that incorporates the advantageous properties of both a fluorinated aromatic ring and a terminal alkyne. The strategic placement of a fluorine atom can significantly modulate the electronic and metabolic properties of a molecule, a feature extensively leveraged in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.[1][2] Concurrently, the propargyl group serves as a highly functional synthetic handle, amenable to a wide array of chemical transformations, most notably 1,3-dipolar cycloaddition reactions ("click chemistry"), which are pivotal for the construction of complex molecular architectures, including drug conjugates and advanced materials.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 4-fluorophenyl propargyl ether, detailed protocols for its synthesis and handling, and an exploration of its reactivity and applications for researchers, scientists, and drug development professionals.

Molecular Structure and Key Identifiers

The structure of 4-fluorophenyl propargyl ether features a p-fluorophenoxy group linked to a prop-2-yn-1-yl moiety via an ether bond. This arrangement provides two primary sites for chemical modification: the terminal alkyne and the aromatic ring.

Figure 1: Molecular Structure of 4-Fluorophenyl Propargyl Ether.

Table 1: Physical and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-((Prop-2-yn-1-yloxy)methyl)-4-fluorobenzene |

| CAS Number | 124700-26-1 |

| Molecular Formula | C₉H₇FO |

| Molecular Weight | 150.15 g/mol |

| SMILES | C#CCOc1ccc(F)cc1 |

| InChI | InChI=1S/C9H7FO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2 |

Physical Properties

The physical properties of 4-fluorophenyl propargyl ether are dictated by its moderate polarity, aromatic nature, and relatively low molecular weight. While exhaustive experimental data is not widely published, reliable predictions and data from analogous compounds provide a strong basis for its characterization.

Table 2: Predicted Physical Properties

| Property | Value | Source/Comment |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | Based on analogous propargyl ethers.[3] |

| Density | 1.116 ± 0.06 g/cm³ (at 20°C) | Predicted.[5] |

| Boiling Point | Not available | Expected to be higher than phenyl propargyl ether (~190°C) due to the fluorine atom. |

| Melting Point | Not available | Likely below room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Acetone). Insoluble in water. | General property of aryl ethers. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-fluorophenyl propargyl ether. The key spectral features are predictable based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Predicted Shift (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H NMR | |||

| ≡C-H | ~2.5 | t (triplet) | Acetylenic proton coupled to the propargylic CH₂ group. |

| -O-CH₂ - | ~4.6 | d (doublet) | Methylene protons adjacent to the ether oxygen, coupled to the acetylenic proton. Shift is downfield due to the deshielding effect of oxygen.[6] |

| Ar-H | ~6.9-7.1 | m (multiplet) | Aromatic protons exhibiting complex splitting due to coupling with each other and the fluorine atom. |

| ¹³C NMR | |||

| ≡ C-H | ~75 | Terminal alkyne carbon. | |

| -C≡ C- | ~79 | Internal alkyne carbon. | |

| -O-C H₂- | ~56 | Propargylic carbon attached to the ether oxygen. | |

| Ar-C | ~115-116 | Aromatic carbons, with shifts influenced by the ether and fluorine substituents.[7] |

| C -F | ~155-159 | d (doublet, ¹JCF) | Carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H | Stretch | ~3300 | Sharp, Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Alkyne C≡C | Stretch | 2100-2150 | Weak to Medium |

| Aromatic C=C | Stretch | 1500-1600 | Medium to Strong |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |

| C-F | Stretch | 1000-1300 | Strong |

The presence of a sharp peak around 3300 cm⁻¹ and a weaker absorption around 2120 cm⁻¹ are highly diagnostic for the terminal alkyne functionality.[8][9] The strong absorptions in the 1250 cm⁻¹ region are characteristic of the aryl C-O stretch.[6]

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry, 4-fluorophenyl propargyl ether (MW: 150.15) would exhibit a prominent molecular ion peak ([M]⁺ or [M+H]⁺).

Expected Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the propargyl radical (•CH₂C≡CH) to yield a 4-fluorophenoxy cation at m/z 111.

-

Ether Cleavage: Formation of a 4-fluorophenyl cation (m/z 95) or a propargyloxy cation (m/z 55).

-

Loss of H: A [M-1]⁺ peak is common for terminal alkynes.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 4-fluorophenyl propargyl ether is the Williamson ether synthesis. This protocol involves the Sₙ2 reaction between the sodium or potassium salt of 4-fluorophenol (the nucleophile) and propargyl bromide (the electrophile).[10][11]

Figure 2: Experimental workflow for the synthesis of 4-fluorophenyl propargyl ether.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetone.

-

Causality: Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol to form the nucleophilic potassium 4-fluorophenoxide in situ. An excess of the base ensures complete deprotonation.

-

-

Phenoxide Formation: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 30-60 minutes.

-

Nucleophilic Attack: Slowly add propargyl bromide (1.1 eq, as an 80% solution in toluene) to the refluxing mixture via a dropping funnel over 20 minutes.

-

Causality: A slight excess of the electrophile ensures the complete consumption of the valuable phenol. Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress using Thin Layer Chromatography (TLC) until the 4-fluorophenol spot is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid with a small amount of acetone.

-

Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate or diethyl ether and wash sequentially with water and brine.

-

Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-fluorophenyl propargyl ether.

Chemical Reactivity and Key Transformations

The utility of 4-fluorophenyl propargyl ether lies in the orthogonal reactivity of its functional groups.

Figure 3: Key reaction pathways for 4-fluorophenyl propargyl ether.

-

1,3-Dipolar Cycloadditions (Click Chemistry): The terminal alkyne is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. This is a cornerstone reaction in drug discovery, chemical biology, and materials science for covalently linking molecules.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides, providing a powerful method for C(sp)-C(sp²) bond formation.

-

Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition processes like [4+3] or [6+4] cycloadditions, although these are less common than 1,3-dipolar cycloadditions.[12][13][14]

-

Electrophilic Aromatic Substitution (EAS): The propargyloxy group is an activating, ortho,para-directing group. Combined with the ortho,para-directing effect of the fluorine atom, electrophilic substitution (e.g., nitration, halogenation) will be directed to the positions ortho to the ether linkage.

Applications in Research and Development

The unique combination of a fluorinated aromatic ring and a propargyl group makes this compound a valuable building block.

-

Medicinal Chemistry: The 4-fluorophenyl motif is a well-established bioisostere for a phenyl group. The fluorine atom can block metabolic oxidation at the para-position, improve binding affinity through favorable electrostatic interactions, and modulate pKa, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][15] The propargyl ether can be used as a linker to attach the fluorinated pharmacophore to other molecular fragments or as a precursor to more complex heterocyclic systems.

-

Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers via click chemistry or other polymerization reactions.[3] The resulting materials may exhibit enhanced thermal stability and specific electronic properties conferred by the fluorinated aromatic units.

-

Synthetic Intermediate: It serves as a versatile synthon for creating libraries of compounds for high-throughput screening. The alkyne can be transformed into a wide range of other functional groups, providing access to diverse chemical space.[10][16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-fluorophenyl propargyl ether is not commonly available, safety precautions should be based on analogous compounds like phenyl propargyl ether and general flammable organic liquids.[17][18][19]

Table 5: Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

|---|---|

| Flammability | Flammable liquid. Keep away from heat, sparks, and open flames.[18] Use in a well-ventilated area, preferably a fume hood.[17][20] |

| Health Hazards | May cause skin and serious eye irritation/damage.[18][19] May be harmful if swallowed or inhaled. Avoid breathing vapors.[19][20] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[19][20] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. |

| Spill & Disposal | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[17][20] Dispose of in accordance with local, state, and federal regulations. |

Conclusion

4-Fluorophenyl propargyl ether is a strategically designed chemical building block of significant interest to researchers in both academic and industrial settings. Its synthesis is straightforward, and its dual functionality offers a wealth of opportunities for chemical modification. The fluorine atom provides a proven tool for modulating biological properties, while the terminal alkyne serves as a versatile handle for constructing complex molecules via robust and high-yielding reactions. This combination ensures its continued relevance and application in the advancement of medicinal chemistry, materials science, and synthetic organic chemistry.

References

- Vertex AI Search. (n.d.). CAS 124700-26-1 | 4-Fluoro-phenyl propargyl ether | MFCD14631204.

- Diagraph. (2018). SDS US.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- Unknown Source. (2016). SAFETY DATA SHEET.

- MedchemExpress.com. (2025). Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- Wiley Online Library. (n.d.). [6 + 4] Cycloaddition Reactions.

- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.

- Springer. (n.d.). Cycloaddition Reactions in Organic Synthesis.

- Sigma-Aldrich. (2015). Applications of Fluorine in Medicinal Chemistry.

- Chem-Impex. (n.d.). Propargyl ether.

- SpectraBase. (n.d.). 4-Chlorophenyl propargyl ether - Optional[13C NMR] - Chemical Shifts.

- Taylor & Francis eBooks. (n.d.). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.

- PubMed. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- ResearchGate. (2025). Gold(I)-Catalyzed Intramolecular [4+3]-Cycloaddition Reactions with Furan Propargyl Esters as the Substrates: Carbenoid vs. Stabilized Allyl Cation.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- Chegg.com. (2023). Solved Interpret the FT-IR spectrum of your ether product.

- Google Patents. (n.d.). Process for the preparation of propargyl ethers.

- Benchchem. (n.d.). The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols.

- ResearchGate. (2025). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.

- Unknown Source. (n.d.). Table of Characteristic IR Absorptions.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

- 8. chegg.com [chegg.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. mdpi.com [mdpi.com]

- 11. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]

- 12. organicreactions.org [organicreactions.org]

- 13. api.pageplace.de [api.pageplace.de]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. diagraph.com [diagraph.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Stability and Storage of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene is a key building block in medicinal chemistry and materials science, valued for its unique combination of a fluorinated aromatic ring, an ether linkage, and a terminal alkyne. This guide provides a comprehensive analysis of the chemical stability of this compound, offering insights into its potential degradation pathways and outlining best practices for its storage and handling. By synthesizing data from analogous structures and adhering to established principles of physical organic chemistry, this document serves as an essential resource for ensuring the integrity of this compound in research and development settings. A detailed protocol for conducting forced degradation studies in line with ICH guidelines is also presented to empower researchers to generate robust, submission-ready stability data.

Introduction: A Molecule of Strategic Importance

This compound is a versatile synthetic intermediate. The fluorophenyl group offers modulated lipophilicity and metabolic stability, the ether linkage provides structural flexibility, and the terminal alkyne is a gateway for "click" chemistry and other carbon-carbon bond-forming reactions. The reliable use of this reagent is predicated on a thorough understanding of its stability profile. Degradation can lead to the formation of impurities that may compromise experimental outcomes, complicate reaction workups, and, in the context of drug development, introduce potential safety liabilities. This guide provides the foundational knowledge required to mitigate these risks.

Chemical Architecture and Inherent Stability Considerations

The stability of this compound is governed by the interplay of its three key functional components: the fluorinated aromatic ring, the propargyl ether linkage, and the terminal alkyne.

-

The Fluorinated Aromatic System: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene ring. This can influence the reactivity of the aromatic system and the adjacent ether linkage. While fluorine substitution can enhance metabolic stability, it may also affect the susceptibility of the aryl ether to nucleophilic attack under certain conditions.

-

The Propargyl Ether Linkage: Aryl ethers are generally stable, but the propargyl group introduces specific reactivity. The C-O bond of the ether is a potential site for cleavage, particularly under acidic or high-temperature conditions. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne can influence the basicity of the ether oxygen.

-

The Terminal Alkyne: Terminal alkynes are characterized by a relatively acidic C-H bond (pKa ≈ 25) and can be deprotonated by strong bases. The triple bond itself is susceptible to addition reactions and can undergo oxidative cleavage or photolytic degradation under certain conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively reported in the literature, a predictive analysis based on the reactivity of its constituent functional groups allows for the postulation of several degradation pathways under stress conditions.

Hydrolytic Degradation

Hydrolysis is a probable degradation pathway, particularly under acidic conditions. The ether linkage is the most likely site of hydrolytic cleavage.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen is protonated, converting the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by water on the benzylic carbon would lead to the cleavage of the C-O bond, yielding 4-fluorophenol and propargyl alcohol. Given that the propargyl group is a primary substituent, this reaction likely proceeds via an SN2 mechanism.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

-

Base-Catalyzed Hydrolysis: Aryl ethers are generally resistant to cleavage under basic conditions. Therefore, significant degradation via this pathway is not anticipated under typical laboratory conditions.

Oxidative Degradation

Oxidative conditions, such as exposure to peroxides or atmospheric oxygen in the presence of light or metal catalysts, can lead to degradation.

-

Ether Oxidation: The ether linkage can be a target for oxidation, potentially proceeding through a radical mechanism involving hydrogen abstraction from the carbon adjacent to the ether oxygen. This could lead to the formation of a hemiacetal which is unstable and would hydrolyze to 4-fluorophenol and propargyl aldehyde.

-

Alkyne Oxidation: The terminal alkyne can undergo oxidative cleavage to form a carboxylic acid (4-fluorophenoxyacetic acid) or other oxidized species.

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Aromatic compounds and alkynes can be susceptible to degradation upon exposure to light, particularly UV radiation.

-

C-O Bond Cleavage: Photons can provide the energy to induce homolytic cleavage of the C-O ether bond, generating radical intermediates that can lead to a variety of degradation products.

-

Alkyne Reactions: The terminal alkyne may undergo photochemically induced additions or polymerizations.

Thermal Degradation

At elevated temperatures, thermal decomposition is expected. Studies on propargyl ethers suggest that C-O bond dissociation is a primary thermal degradation pathway.[1][2] This would initially yield a 4-fluorophenoxy radical and a propargyl radical, which would then undergo further reactions to form a complex mixture of products.

Recommended Storage and Handling

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to maintain its purity and stability:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation from atmospheric oxygen. |

| Light | Protect from light. | Prevents potential photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes the risk of hydrolytic degradation. |

| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | Prevents acid-catalyzed hydrolysis, deprotonation of the alkyne by strong bases, and oxidative degradation. |

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[3][4][5] This involves subjecting the compound to a variety of stress conditions to induce degradation and identify the resulting products.

Objective

To identify the likely degradation products of this compound and to develop and validate a stability-indicating analytical method.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Reference standards for potential degradation products (e.g., 4-fluorophenol), if available.

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M HCl to achieve final concentrations of 0.1 M and 1 M HCl. Maintain one set of samples at room temperature and another at 60°C.

-

Basic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M and 2 M NaOH to achieve final concentrations of 0.1 M and 1 M NaOH. Maintain one set of samples at room temperature and another at 60°C.

-

Oxidative Degradation: To separate aliquots of the stock solution, add an equal volume of 6% and 60% H₂O₂ to achieve final concentrations of 3% and 30% H₂O₂. Maintain the samples at room temperature.

-

Thermal Degradation: Place a sample of the solid compound in a controlled temperature oven at 80°C.

-

Photolytic Degradation: Expose both a solution and a solid sample to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary), withdraw an aliquot from each stress condition. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (MS) detection to aid in the identification of degradation products.

-

Data Evaluation:

-

Assess the percentage of degradation of the parent compound under each stress condition.

-

Identify and quantify the major degradation products.

-

Use the data to propose a detailed degradation pathway for the molecule.

-

Development of a Stability-Indicating Analytical Method

A crucial outcome of the forced degradation study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and process-related impurities.[1][2][6]

Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a common starting point for aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is standard. Diode array detection (DAD) is useful for assessing peak purity. Mass spectrometry (MS) is invaluable for the identification of unknown degradation products.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by the separation of the parent peak from all degradation product peaks.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound is a valuable synthetic tool, and a comprehensive understanding of its stability is paramount for its effective and reliable use. This guide has provided a theoretical framework for its stability based on its chemical structure, outlining potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress. The recommended storage conditions aim to preserve the integrity of the compound. Furthermore, the detailed protocol for a forced degradation study provides a practical roadmap for researchers to generate robust, empirical stability data that is essential for drug development and other high-stakes applications. By adhering to these principles and methodologies, scientists can ensure the quality and reliability of their research involving this important molecule.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.

-

ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Slideshare. Available at: [Link].

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link].

-

ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Available at: [Link].

-

ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available at: [Link].

- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3), 168-179.

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development- A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

-

Patel, R., Patel, P., & Patel, N. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Available at: [Link].

- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

-

Recent Trends in Stability Indicating Analytical Method for Drug Substance. Available at: [Link].

- Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 949-956.

- Feng, S., et al. (2020).

- Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

-

Ether cleavage. Wikipedia. Available at: [Link].

- Padwa, A., et al. (2013). ChemInform Abstract: Propargyl Vinyl Ethers as Heteroatom-Tethered Enyne Surrogates: Diversity-Oriented Strategies for Heterocycle Synthesis. ChemInform, 44(33).

-

ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].

-

What happens to reactivity if there is an electron withdrawing group on an ortho-position? Quora. Available at: [Link].

- Campbell, M. G., & Ritter, T. (2015). C–F Bond Formation for the Synthesis of Aryl Fluorides. Chemical Reviews, 115(2), 1130-1160.

-

Stability Indicating Assay. Scribd. Available at: [Link].

-

ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available at: [Link].

- Tarbell, D. S., & Harnish, D. P. (1951). The Cleavage of Ethers. Chemical Reviews, 49(1), 1-100.

- Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link].

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link].

- Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4869-4899.

- Kutsumura, N., et al. (2015). Novel One-Pot Synthetic Method for Propargyl Alcohol Derivatives from Allyl Alcohol Derivatives. The Journal of Organic Chemistry, 80(9), 4786-4793.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. database.ich.org [database.ich.org]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Safe Handling of 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Fluoro-4-(prop-2-yn-1-yloxy)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to ensure the safe and effective use of this compound in a laboratory setting. By understanding the inherent chemical properties and potential hazards, personnel can implement robust safety measures, mitigate risks, and respond effectively to emergencies.

Section 1: Compound Profile and Hazard Identification